Benzo[d]thiazol-5-ylmethanol

Catalog No.
S697558
CAS No.
394223-37-1
M.F
C8H7NOS
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]thiazol-5-ylmethanol

CAS Number

394223-37-1

Product Name

Benzo[d]thiazol-5-ylmethanol

IUPAC Name

1,3-benzothiazol-5-ylmethanol

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2

InChI Key

SGVXXFVXTHWXCR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CO)N=CS2

Canonical SMILES

C1=CC2=C(C=C1CO)N=CS2

Synthesis and Characterization:

Benzo[d]thiazol-5-ylmethanol is an organic compound synthesized through various methods, including:

  • The condensation reaction of benzo[d]thiazol-5-carboxaldehyde with sodium borohydride [].
  • The nucleophilic substitution reaction of benzo[d]thiazol-5-thiol with chloromethyl methyl ether [].

These methods are reported in scientific literature, and researchers use various characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product [, ].

Potential Biological Activities:

Studies have explored the potential biological activities of Benzo[d]thiazol-5-ylmethanol, including:

  • Antimicrobial activity: The compound has been investigated for its potential to inhibit the growth of various bacteria and fungi [, ].
  • Antioxidant activity: Studies suggest that Benzo[d]thiazol-5-ylmethanol may possess antioxidant properties [].

Benzo[d]thiazol-5-ylmethanol is an organic compound characterized by the presence of a benzothiazole moiety attached to a hydroxymethyl group. Its chemical formula is C₈H₇NOS, and it features a thiazole ring fused to a benzene ring, making it a member of the benzothiazole family. This compound is noted for its diverse biological activities and potential applications in medicinal chemistry.

Currently, there is no documented information on the specific mechanism of action of Benzo[d]thiazol-5-ylmethanol in biological systems. However, the presence of the benzothiazole ring suggests potential for various activities depending on its interaction with other molecules. Benzothiazole derivatives have been explored for their antibacterial, antifungal, and anti-inflammatory properties [, ]. The reactive methanol group might further influence these activities.

Typical of hydroxymethyl and benzothiazole derivatives. Key reactions include:

  • Nucleophilic substitutions: The hydroxymethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of ethers or esters.
  • Condensation reactions: It can react with carbonyl compounds to form imines or other condensation products.
  • Oxidation: The hydroxymethyl group can be oxidized to form benzo[d]thiazol-5-aldehyde or benzo[d]thiazol-5-carboxylic acid.

Benzo[d]thiazol-5-ylmethanol exhibits various biological activities, including:

  • Antimicrobial properties: Studies have shown that derivatives of benzothiazole possess significant antibacterial and antifungal activity, making them potential candidates for developing new antibiotics .
  • Anticonvulsant effects: Some benzothiazole derivatives have been evaluated for their anticonvulsant activity, suggesting that benzo[d]thiazol-5-ylmethanol may also exhibit similar effects .
  • Antitubercular activity: Recent research highlights that certain benzothiazole compounds demonstrate potent activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis .

The synthesis of benzo[d]thiazol-5-ylmethanol can be achieved through various methods:

  • Cyclization reactions: Starting from appropriate thioamide or thiourea precursors, cyclization with α-halo ketones or aldehydes can yield the desired compound.
  • One-pot multicomponent reactions: This approach allows for the simultaneous formation of multiple bonds and functional groups, providing an efficient pathway for synthesizing complex structures.
  • Microwave-assisted synthesis: Utilizing microwave irradiation can significantly enhance reaction rates and yields compared to conventional heating methods.

Benzo[d]thiazol-5-ylmethanol has several notable applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticonvulsant therapies.
  • Agricultural chemicals: Compounds with similar structures have been explored as potential agrochemicals due to their pest control properties .
  • Fluorescent materials: Benzothiazole derivatives are often used in the development of fluorescent probes and sensors due to their photophysical properties.

Interaction studies involving benzo[d]thiazol-5-ylmethanol often focus on its binding affinity with biological targets. For example:

  • Protein-ligand interactions: Research indicates that benzothiazole derivatives can bind effectively to various enzymes, potentially inhibiting their activity.
  • DNA binding studies: Some studies suggest that these compounds may intercalate into DNA, affecting its structure and function.

Several compounds share structural similarities with benzo[d]thiazol-5-ylmethanol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Benzo[d]thiazoleBenzothiazoleBasic structure without hydroxymethyl group
2-AminobenzothiazoleAmino derivativeExhibits enhanced biological activity
Benzothiazole derivativesVarious substitutionsBroad range of biological activities
6-Methylbenzo[d]thiazoleMethyl-substitutedPotentially different pharmacological properties

Benzo[d]thiazol-5-ylmethanol's unique hydroxymethyl group distinguishes it from these similar compounds, potentially enhancing its solubility and reactivity in biological systems.

XLogP3

1.1

Wikipedia

(1,3-Benzothiazol-5-yl)methanol

Dates

Last modified: 08-15-2023

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